![molecular formula C9H10ClFN2O B2946675 2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride CAS No. 2309466-74-6](/img/structure/B2946675.png)
2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride
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Overview
Description
“2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride” is a chemical compound with the molecular formula C13H18ClN3O2 . It is related to a class of compounds known as N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives .
Synthesis Analysis
The synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which are structurally similar to the compound , has been described in the literature . The synthetic route involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as 1H and 13C NMR spectroscopy . For instance, a related compound was characterized by 1H NMR spectrum, δ, ppm: 1.07 t (3H), 1.79 m (2H), 2.03 d.d (2H), 2.29 t.d. (1H, J = 9.1 Hz), 2.75 s (3H), 2.89 m (2H), 3.14 q (2H), 3.36 m (1H), 3.61 d (2H, J = 13.2 Hz), 7.69 d.d. (1H, J = 9.1 Hz), 8.02 d.d (1H, J = 8.7, 5.3 Hz). The 13C NMR spectrum, δ C, ppm: 12.33, 29.70, 33.44, 35.06, 44.14, 46.43, 97.37, 112.54, 117.11, 123.57, 161.03, 162.38, 163.04, 164.84 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from related compounds. For example, a related compound was obtained as a white powder with a melting point of 85–87°C .Scientific Research Applications
Synthesis and Structural Characterization
Researchers have synthesized derivatives of 2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine with various substituted phenyl amides and ureas. These compounds were characterized using NMR, X-ray diffraction, and optical rotation measurements. They were investigated for their potential antimicrobial, antifungal, and enzyme inhibition activities. For instance, Pejchal et al. (2015) reported the synthesis and antimicrobial activity of substituted 6-fluorobenzo[d]thiazole amides, showcasing their efficacy against bacterial and fungal strains. Similarly, Pejchal et al. (2011) synthesized phenyl ureas derivatives for their inhibition activity against acetylcholinesterase and butyrylcholinesterase, indicating their potential in treating neurodegenerative diseases (Pejchal, Pejchalová, & Růžičková, 2015; Pejchal, Štěpánková, & Drabina, 2011).
Fluorescence Probes and Sensing Applications
The compound's derivatives have been applied in developing fluorescent probes for sensing pH and metal cations. Tanaka et al. (2001) synthesized benzoxazole and benzothiazole analogs sensitive to magnesium and zinc cations, demonstrating their utility in detecting these metal ions at specific pH levels (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Coordination Polymers and Material Science
The chemical's framework has been utilized in the synthesis of coordination polymers, exploring its role in creating three-dimensional networks with potential applications in material science. For example, Habib, Sanchiz, and Janiak (2008) discussed mixed-ligand coordination polymers from 1,2-bis(1,2,4-triazol-4-yl)ethanamine and benzene-1,3,5-tricarboxylate, highlighting crystal-to-crystal transformation upon dehydration and its implications for structural and functional material design (Habib, Sanchiz, & Janiak, 2008).
Mechanism of Action
While the exact mechanism of action for “2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride” is not specified, related compounds have shown various biological activities. For instance, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have demonstrated antimicrobial activity .
Future Directions
The development of new drugs with potential antimicrobial activity is a challenging problem for research scientists around the globe . The modification of the structure of existing drug molecules, such as “2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride”, could lead to improved antimicrobial activity. This opens a window for exploring many areas of medicine and improving the quality of life .
properties
IUPAC Name |
2-(6-fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O.ClH/c10-6-1-2-7-8(3-4-11)12-13-9(7)5-6;/h1-2,5H,3-4,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLUPSUVFAKPPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)ON=C2CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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